5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid to yield the desired pyrazole .
Industrial Production Methods
Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with neuroreceptors or enzymes involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)-5-phenyl-4H-1,2,4-triazole: Another fluorine-containing heterocycle with similar biological activities.
4-(5-(4-Fluorophenyl)-3-(trifluoromethyl)pyrazol-1-yl)benzene-1-sulfonamide: A related compound with sulfonamide functionality.
Uniqueness
5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications .
Properties
CAS No. |
515845-17-7 |
---|---|
Molecular Formula |
C16H10F4N2 |
Molecular Weight |
306.26 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C16H10F4N2/c17-12-8-6-11(7-9-12)14-10-15(16(18,19)20)21-22(14)13-4-2-1-3-5-13/h1-10H |
InChI Key |
LOGLSPFTZOKRLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.